molecular formula C7H15NO5 B15393589 Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside CAS No. 79695-15-1

Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside

Cat. No.: B15393589
CAS No.: 79695-15-1
M. Wt: 193.20 g/mol
InChI Key: BJYPUAVFYCRNFH-ZYJOIKNDSA-N
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Description

Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside is a modified carbohydrate derivative characterized by a deoxygenated C6 position substituted with an amino group. The "erythro" designation refers to the stereochemical configuration of adjacent hydroxyl groups (C3 and C4 in this case), which adopt a cis orientation. This compound is synthesized via selective functionalization at the C6 position, often involving azide intermediates that are subsequently reduced to amines .

Properties

CAS No.

79695-15-1

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(3S,5R,6R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3?,4-,5?,6-,7-/m1/s1

InChI Key

BJYPUAVFYCRNFH-ZYJOIKNDSA-N

Isomeric SMILES

CO[C@H]1[C@@H](C([C@@H](C(O1)CN)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Group Modifications

The following table highlights key structural differences between methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside and related compounds:

Compound Name C6 Substituent Anomeric Configuration Key Functional Groups Evidence Source
This compound -NH2 β-D Amino, erythro configuration
Methyl 6-deoxy-beta-D-galabioside (22) -H β-D Deoxy, no erythro configuration
Methyl 6-O-methyl-beta-D-galabioside (15) -OCH3 β-D Methoxy
Benzyl 4,6-di-O-acetyl-2,3-deoxy-α-D-erythro-hexopyranoside -OAc α-D Acetyl, erythro configuration
6-Methyl-2-pyridinyl 2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside -S-C6H4N(CH3) β-D Thio-glycosidic bond

Key Observations :

  • Amino vs. Deoxy/Methoxy Groups: The amino group at C6 enhances nucleophilicity and hydrogen-bonding capacity compared to deoxy (C6-H) or methoxy (C6-OCH3) derivatives, impacting solubility and reactivity in glycosylation reactions .
  • Anomeric Configuration: Beta-anomers (e.g., target compound) exhibit distinct stereoelectronic effects compared to alpha-anomers (e.g., benzyl derivatives in ), affecting enzyme recognition and hydrolysis resistance .
Comparison with Analogues
  • 6-Deoxy Derivatives (e.g., Compound 22 in ) : Synthesized via iodide displacement followed by catalytic hydrogenation, avoiding azide intermediates .
  • 6-O-Methyl Derivatives (e.g., Compound 15 in ) : Achieved through regioselective methylation using methyl iodide under basic conditions .
  • Thio-glycosides (e.g., ): Require thioglycoside donors and activation with promoters like NIS/TfOH .

Physicochemical Properties

Property This compound 6-Deoxy-beta-D-galabioside (22) 6-O-Methyl-beta-D-galabioside (15)
Solubility High in polar solvents (due to -NH2) Moderate Moderate
Basicity (pKa) ~8.5 (amine proton) N/A N/A
Thermal Stability Stable up to 150°C Similar Similar

Spectroscopic Data :

  • NMR: The C6-amino group in the target compound shows distinct ¹H NMR signals at δ 1.8–2.2 ppm (NH2) and ³J coupling patterns reflecting erythro configuration .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion peaks at m/z 208.0974 [M+H]+ .

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